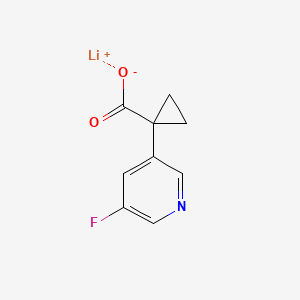
3-(Isopropoxymethyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Isopropoxymethyl)azetidin-3-ol is a chemical compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isopropoxymethyl)azetidin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of azetidine-3-ol.
Protection: The hydroxyl group of azetidine-3-ol is protected using a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group.
Alkylation: The protected azetidine-3-ol undergoes alkylation with isopropyl bromide in the presence of a base like sodium hydride (NaH) to introduce the isopropoxymethyl group.
Deprotection: The protecting group is then removed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the isopropoxymethyl group, where nucleophiles like halides or amines replace the isopropoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, amines.
科学的研究の応用
3-(Isopropoxymethyl)azetidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Isopropoxymethyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s strained ring structure allows it to undergo ring-opening reactions, forming reactive intermediates that can interact with biological macromolecules. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
類似化合物との比較
Azetidin-3-ol: A simpler analog without the isopropoxymethyl group.
3-(Methoxymethyl)azetidin-3-ol: Similar structure with a methoxymethyl group instead of isopropoxymethyl.
3-(Ethoxymethyl)azetidin-3-ol: Contains an ethoxymethyl group.
Uniqueness: 3-(Isopropoxymethyl)azetidin-3-ol is unique due to the presence of the isopropoxymethyl group, which imparts distinct steric and electronic properties. This modification can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for the development of new chemical entities.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
3-(propan-2-yloxymethyl)azetidin-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-6(2)10-5-7(9)3-8-4-7/h6,8-9H,3-5H2,1-2H3 |
InChIキー |
UOQGIIAWLHSNAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCC1(CNC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


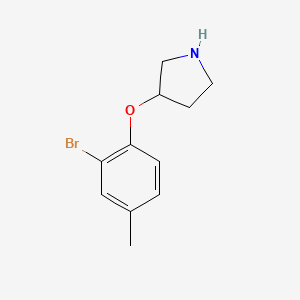
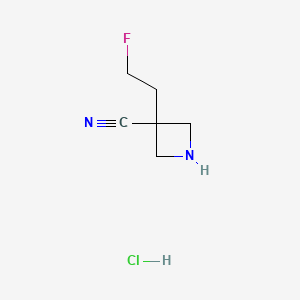
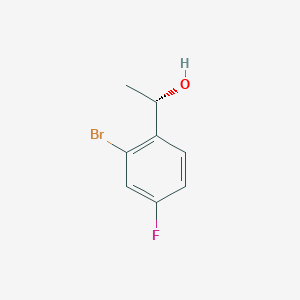
![2-(Benzo[d]thiazol-2-yl)morpholine](/img/structure/B13588730.png)

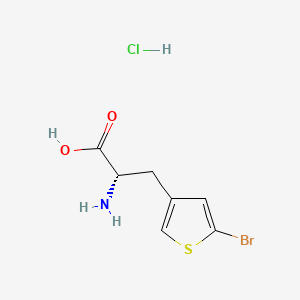


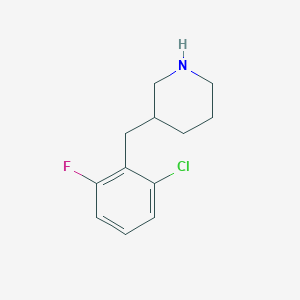



![4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde](/img/structure/B13588772.png)
